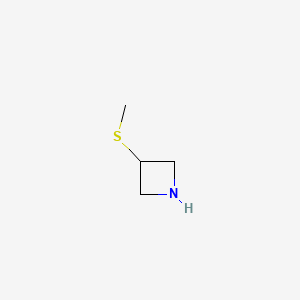

3-(Methylsulfanyl)azetidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(Methylsulfanyl)azetidine” is a chemical compound with the CAS Number: 742670-23-1 . Its molecular weight is 103.19 .

Synthesis Analysis

Azetidines can be synthesized via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach is characterized by its operational simplicity, mild conditions, and broad scope, allowing for the synthesis of highly functionalized azetidines from readily available precursors .

Molecular Structure Analysis

The molecular formula of “3-(Methylsulfanyl)azetidine” is C4H9NS . Its average mass is 103.186 Da and its monoisotopic mass is 103.045570 Da .

Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain . A visible-light-mediated intermolecular aza Paternò–Büchi reaction that utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates, allows for [2+2] cycloaddition with a wide range of alkenes .

Applications De Recherche Scientifique

Organic Synthesis

Azetidines, including 3-(Methylsulfanyl)azetidine, are used in organic synthesis due to their unique reactivity driven by considerable ring strain . They are more stable than related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Medicinal Chemistry

Azetidines are a privileged motif in medicinal chemistry and appear in bioactive molecules and natural products . They are used in the synthesis of various drugs, including azelnidipine (an antihypertensive calcium channel blocker), cobimetinib (a mitogen-activated protein kinase inhibitor), and ximelagatran (an oral anticoagulant) .

Drug Discovery

Azetidines are used as motifs in drug discovery . Their unique four-membered ring scaffold containing the embedded polar nitrogen-atom makes them suitable for the development of new therapeutic agents .

Polymer Synthesis

Azetidines have been used in polymer synthesis . Their unique reactivity and stability make them suitable for the creation of novel polymeric materials .

Chiral Templates

Azetidines have been used as chiral templates in the synthesis of complex molecules . Their four-membered ring structure can impart chirality to other parts of the molecule, making them useful in the synthesis of enantiomerically pure compounds .

Functionalization Reactions

Azetidines are used in various functionalization reactions . They can undergo [2+2] cycloaddition reactions, applications of metalated azetidines, practical C(sp3)–H functionalization, and facile opening with carbon nucleophiles .

Safety And Hazards

Orientations Futures

Azetidines have seen increased prominence as saturated building blocks in the field of drug discovery in recent years . The versatility and efficiency of the synthetic strategies for azetidines suggest that this work will guide the development of new azetidine-based materials in the energetics space as well as other industries .

Propriétés

IUPAC Name |

3-methylsulfanylazetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NS/c1-6-4-2-5-3-4/h4-5H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCIFFGORAXIFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CNC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylsulfanyl)azetidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-methyl-5-[[2-(2-methylphenyl)acetyl]amino]phenyl]propanamide](/img/no-structure.png)

![N-[3-(acetylamino)-4-methylphenyl]-3-phenylpropanamide](/img/structure/B1179590.png)

![N-[2-methyl-3-(propionylamino)phenyl]-3-phenylpropanamide](/img/structure/B1179604.png)